{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol
Overview
Description
“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a chemical compound with the molecular weight of 168.22 . Its IUPAC name is (6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is 1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a powder at room temperature . It has a melting point of 168-171°C .
Scientific Research Applications
Medicinal Chemistry
- Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific use case. For example, in the case of antitumor activity, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity was tested on three human tumor cell lines .
- The results or outcomes obtained also vary. For instance, one compound demonstrated a potent effect on prostate cancer .
ALK5 Inhibition
- A compound similar to “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol”, known as 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1 H -imidazol-5, has been used as a potent and selective ALK5 inhibitor .
- This compound exhibited good enzyme inhibitory activity (IC50 =4.8 nM) as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level (IC50 =17 nM) .
Chemical Synthesis
- “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a chemical compound with the CAS Number: 76919-40-9 . It is used in the synthesis of various chemical compounds .
- The methods of application or experimental procedures vary widely depending on the specific use case. For example, it can be used as a building block in the synthesis of more complex molecules .
- The results or outcomes obtained also vary. For instance, it can lead to the synthesis of new compounds with potential biological activities .
Safety And Hazards
The safety information for “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFSVSYFCIZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318545 | |
Record name | (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol | |
CAS RN |
76919-40-9 | |
Record name | 76919-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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